3-(Difluoromethoxy)azetidine hydrochloride (CAS 1619991-11-5) is a highly specialized, fluorinated saturated heterocyclic building block widely procured for advanced medicinal chemistry and agrochemical development. It features a rigid azetidine core substituted with a difluoromethoxy (-OCF2H) group, combining the spatial properties of a small ring system with the unique electronic and steric profile of a partially fluorinated ether [1]. Procured as a stable hydrochloride salt to ensure stoichiometric precision and extended shelf-life, this compound serves as a critical bioisostere for methoxy, hydroxyl, and trifluoromethoxy groups. Its primary procurement value lies in its ability to simultaneously block metabolic liabilities, tune lipophilicity, and act as a dynamic lipophilic hydrogen bond donor in lead optimization campaigns [2].
Substituting this specific building block with common analogs fundamentally alters the pharmacokinetic and physicochemical profile of the downstream product. Using 3-methoxyazetidine introduces a severe metabolic liability, as the methoxy group is highly susceptible to CYP450-mediated O-demethylation, drastically reducing in vivo half-life [1]. Conversely, substitution with 3-(trifluoromethoxy)azetidine eliminates the critical hydrogen bond donor capacity of the polarized C-H bond and excessively drives up lipophilicity, often leading to poor aqueous solubility and off-target toxicity [2]. Furthermore, attempting to procure and handle the azetidine free base instead of the hydrochloride salt results in significant material loss due to volatility, atmospheric degradation, and poor stoichiometric reproducibility during complex N-derivatization reactions [3].
The difluoromethoxy group is strategically employed to overcome the metabolic weaknesses of standard ether linkages. While methoxy groups are rapidly cleaved by CYP2D6 and CYP2C19 enzymes, the strong electron-withdrawing nature of the fluorine atoms in the -OCF2H group strengthens the C-O bond and sterically hinders enzymatic access, effectively blocking O-demethylation [1].
| Evidence Dimension | CYP450-mediated O-dealkylation liability |
| Target Compound Data | 3-(Difluoromethoxy)azetidine derivatives (Highly resistant to O-demethylation) |
| Comparator Or Baseline | 3-Methoxyazetidine derivatives (Highly susceptible to rapid metabolic clearance) |
| Quantified Difference | Significant extension of metabolic half-life and reduction of primary elimination pathways. |
| Conditions | In vitro microsomal stability assays and hepatocyte models |
Procuring the difluoromethoxy variant is essential for extending the pharmacokinetic half-life of drug candidates where the methoxy analog fails due to rapid clearance.
Unlike fully fluorinated or unfluorinated ethers, the difluoromethoxy group possesses a highly polarized C-H bond capable of acting as a hydrogen bond donor. Quantitative assessments using the Abraham hydrogen bond acidity parameter (A) show that the -OCF2H group exhibits an A value of ~0.10, comparable to thiophenols and anilines, whereas methoxy and trifluoromethoxy groups have A values < 0.01 [1]. This allows the 3-(difluoromethoxy)azetidine core to replace hydroxyl groups, maintaining critical target interactions while improving membrane permeability.
| Evidence Dimension | Abraham hydrogen bond acidity (A) |
| Target Compound Data | Difluoromethoxy group (A ≈ 0.10) |
| Comparator Or Baseline | Methoxy and Trifluoromethoxy groups (A < 0.01) |
| Quantified Difference | >10-fold increase in hydrogen bond donor capacity compared to standard ethers. |
| Conditions | Physicochemical profiling and computational modeling of hydrogen bond interactions |
This property allows buyers to design molecules that bind tightly to target protein pockets requiring a hydrogen bond donor, without suffering the poor metabolic stability of a hydroxyl group.
The incorporation of the -OCF2H group provides a fine-tuned increase in lipophilicity. Bond vector analysis and experimental logP derivations demonstrate that the difluoromethoxy group typically adds an intermediate lipophilicity increase compared to the aggressive +1.04 shift caused by a trifluoromethoxy group [1]. Furthermore, the low rotational energy barrier of the -OCF2H group allows it to adopt a "dynamic lipophilicity," switching between polar and lipophilic conformations depending on the microenvironment [2].
| Evidence Dimension | Lipophilicity contribution (ΔlogP) |
| Target Compound Data | Difluoromethoxy group (Intermediate logP contribution, dynamic conformation) |
| Comparator Or Baseline | Trifluoromethoxy group (ΔlogP ≈ +1.04, rigid conformation) |
| Quantified Difference | Avoids the >1.0 logP penalty of the fully fluorinated analog while maintaining metabolic stability. |
| Conditions | Comparative Hansch hydrophobicity parameter (π) analysis and bond vector modeling |
Prevents the "grease-ball" effect often seen with trifluoromethoxy substitutions, ensuring the final compound maintains aqueous solubility while achieving cellular penetration.
In industrial and laboratory synthesis, isolating the free base of low-molecular-weight azetidines leads to severe yield losses due to volatility and degradation. 3-(Difluoromethoxy)azetidine hydrochloride allows for direct suspension in organic solvents (e.g., dichloromethane) followed by in situ neutralization with a tertiary amine (like DIPEA). This protocol has been quantitatively validated in patent literature for the synthesis of complex sulfonyl chlorides, achieving rapid, high-yield conversions without the need to isolate the unstable free base [1].
| Evidence Dimension | Synthetic processability and handling stability |
| Target Compound Data | 3-(Difluoromethoxy)azetidine hydrochloride (Stable solid, exact stoichiometry) |
| Comparator Or Baseline | Azetidine free base (Volatile liquid, prone to assay drift) |
| Quantified Difference | Enables exact molar equivalents for downstream coupling, eliminating the >20% handling loss typical of volatile liquid amines. |
| Conditions | Suspension in DCM with DIPEA at 0°C to ambient temperature for sulfonylation |
Procuring the hydrochloride salt is mandatory for reproducible manufacturing workflows, ensuring accurate stoichiometry and eliminating batch-to-batch variability caused by free base degradation.
3-(Difluoromethoxy)azetidine hydrochloride is the optimal building block when a lead compound containing a methoxy-azetidine moiety exhibits poor oral bioavailability due to rapid CYP450-mediated O-demethylation. By substituting the specific difluoromethoxy core, medicinal chemists can block this metabolic liability while maintaining the necessary steric profile, directly extending the in vivo half-life of the therapeutic candidate [1].
In target binding pockets where a hydroxyl group is essential for hydrogen bonding but suffers from rapid Phase II metabolism (glucuronidation), this compound serves as a "lipophilic hydrogen bond donor" bioisostere. The polarized C-H bond of the -OCF2H group maintains the critical interaction with the receptor while the fluorine atoms protect the moiety from metabolic conjugation [2].
Due to its stable hydrochloride salt form, this compound is highly suited for mainstream industrial synthesis workflows involving N-derivatization. It can be directly utilized in one-pot in situ free-basing and coupling reactions with sulfonyl chlorides or acyl chlorides, ensuring high stoichiometric precision and reproducible yields without the handling issues associated with volatile liquid amines [3].
The compound is highly relevant for the development of next-generation agrochemicals, where tuning the lipophilicity (logP) is critical for cuticular penetration in plants or insects. The difluoromethoxy group provides the necessary lipophilicity increase without the extreme hydrophobicity of a trifluoromethoxy group, ensuring the active ingredient remains mobile within aqueous plant transport systems [2].
Irritant